molecular formula C24H26F3N3O3S B11094242 (2Z)-3-butyl-N-(4-ethoxyphenyl)-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide

(2Z)-3-butyl-N-(4-ethoxyphenyl)-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide

Cat. No.: B11094242
M. Wt: 493.5 g/mol
InChI Key: XRQSODHXEHBEMN-UHFFFAOYSA-N
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Description

(2Z)-3-butyl-N-(4-ethoxyphenyl)-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structural features, including a thiazinane ring, a trifluoromethyl group, and an ethoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-butyl-N-(4-ethoxyphenyl)-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide involves multiple steps, including the formation of the thiazinane ring and the introduction of the trifluoromethyl and ethoxyphenyl groups. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-butyl-N-(4-ethoxyphenyl)-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The ethoxyphenyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-3-butyl-N-(4-ethoxyphenyl)-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structural features make it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its specific functional groups. It may also serve as a probe for investigating cellular processes and pathways.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also be employed in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (2Z)-3-butyl-N-(4-ethoxyphenyl)-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-1-[4-(aminosulfonyl)phenyl]-4-(1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
  • Ethyl acetoacetate

Uniqueness

Compared to similar compounds, (2Z)-3-butyl-N-(4-ethoxyphenyl)-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide stands out due to its unique combination of functional groups and structural features. The presence of the trifluoromethyl group and the thiazinane ring imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C24H26F3N3O3S

Molecular Weight

493.5 g/mol

IUPAC Name

3-butyl-N-(4-ethoxyphenyl)-4-oxo-2-[3-(trifluoromethyl)phenyl]imino-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C24H26F3N3O3S/c1-3-5-13-30-21(31)15-20(22(32)28-17-9-11-19(12-10-17)33-4-2)34-23(30)29-18-8-6-7-16(14-18)24(25,26)27/h6-12,14,20H,3-5,13,15H2,1-2H3,(H,28,32)

InChI Key

XRQSODHXEHBEMN-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)CC(SC1=NC2=CC=CC(=C2)C(F)(F)F)C(=O)NC3=CC=C(C=C3)OCC

Origin of Product

United States

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